![molecular formula C24H22N4O2 B11182241 6-(4-phenoxyphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11182241.png)
6-(4-phenoxyphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines phenoxyphenyl, piperidinyl, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.
Piperidinyl Substitution: The phenoxyphenyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to introduce the piperidinyl group.
Cyclization: The final step involves the cyclization of the intermediate product with a pyrimidine derivative under acidic or basic conditions to form the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biology: It is used in biological studies to understand its interaction with various biological targets and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the NF-κB and IL-6 pathways . This inhibition leads to the induction of apoptosis and suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Phenoxyphenyl)-1-(4-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
6-(4-Phenoxyphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(4-phenoxyphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H22N4O2/c29-23-21-17-25-24(27-14-5-2-6-15-27)26-22(21)13-16-28(23)18-9-11-20(12-10-18)30-19-7-3-1-4-8-19/h1,3-4,7-13,16-17H,2,5-6,14-15H2 |
InChI Key |
OTAFXZHKWANTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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